2',3'-O-Isopropylideneadenosine

Catalog No.
S587144
CAS No.
362-75-4
M.F
C13H17N5O4
M. Wt
307.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-O-Isopropylideneadenosine

CAS Number

362-75-4

Product Name

2',3'-O-Isopropylideneadenosine

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

LCCLUOXEZAHUNS-WOUKDFQISA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Synonyms

2',3'-isopropylideneadenosine, 2',3'-O-isopropylidene adenosine

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C
  • Origin: 2'-PIA is not a naturally occurring compound. It is synthesized in laboratories for use as a research tool [].
  • Significance: 2'-PIA is valuable in scientific research due to its ability to modify the structure and function of adenosine. This allows scientists to study the role of adenosine in various biological processes [, ].

Molecular Structure Analysis

2'-PIA possesses the core structure of adenosine with a modification at the 2' and 3' positions of the ribose sugar ring. An isopropylidene group (C3H6) bridges these two carbons, creating a cyclic structure. This modification restricts the conformation of the sugar ring, affecting how 2'-PIA interacts with other molecules [].


Chemical Reactions Analysis

  • A common method involves reacting adenosine with dimethoxypropane in the presence of an acid catalyst [].
Adenosine + Dimethoxypropane -> 2'-PIA + Methanol

Physical And Chemical Properties Analysis

  • Solid at room temperature [].
  • Soluble in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Relatively stable due to the presence of the isopropylidene group [].

2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.

For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].

Studying Adenosine and Adenylate Deaminase Activity:

2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].

Source

[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from

Investigating Adenosine Receptor Interactions:

',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].

Source

[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.

Probing RNA Modifications:

The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].

Source

[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.

XLogP3

-0.9

Other CAS

362-75-4

Dates

Modify: 2023-09-14
Gardner et al. Engineering CAR-T Cells to Activate Small-Molecule Drugs in situ. Nature Chemical Biology, DOI: 10.1038/s41589-021-00932-1, published online 30 December 2021

Explore Compound Types